molecular formula C8H11ClF3NO2 B13486296 rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride

rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride

Cat. No.: B13486296
M. Wt: 245.62 g/mol
InChI Key: NTZYQUGKXWHRBK-YDSVSURXSA-N
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Description

rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to introduce the trifluoromethyl group and other desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The bicyclic structure provides rigidity, enabling precise binding to target sites and modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C8H11ClF3NO2

Molecular Weight

245.62 g/mol

IUPAC Name

(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H10F3NO2.ClH/c9-8(10,11)4-1-7(6(13)14)3-12-2-5(4)7;/h4-5,12H,1-3H2,(H,13,14);1H/t4-,5+,7-;/m0./s1

InChI Key

NTZYQUGKXWHRBK-YDSVSURXSA-N

Isomeric SMILES

C1[C@@H]([C@@H]2[C@]1(CNC2)C(=O)O)C(F)(F)F.Cl

Canonical SMILES

C1C(C2C1(CNC2)C(=O)O)C(F)(F)F.Cl

Origin of Product

United States

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